Paprotrain

Description

Properties

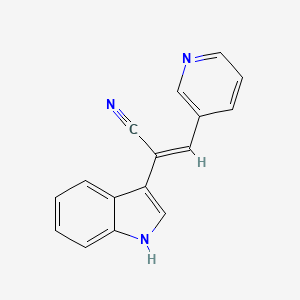

IUPAC Name |

(Z)-2-(1H-indol-3-yl)-3-pyridin-3-ylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3/c17-9-13(8-12-4-3-7-18-10-12)15-11-19-16-6-2-1-5-14(15)16/h1-8,10-11,19H/b13-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYYQRZCCKBFBE-MDWZMJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=CC3=CN=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C(=C/C3=CN=CC=C3)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Paprotrain in Modulating Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paprotrain is a pivotal chemical biology tool for dissecting the intricacies of cellular division and associated signaling pathways. As a cell-permeable, reversible, and the first-known selective inhibitor of Mitotic Kinesin-Like Protein 2 (MKLP-2), Paprotrain provides a means to investigate the critical functions of this kinesin motor protein.[1][2] MKLP-2, a member of the kinesin-6 family, is essential for the successful completion of cytokinesis, the final stage of cell division.[2][3] This guide delineates the mechanism of action of Paprotrain, its impact on the MKLP-2-mediated signaling cascade, and the resultant cellular phenotypes. Detailed experimental protocols and quantitative data are provided to facilitate further research and drug development efforts targeting this pathway.

Introduction to Paprotrain and its Primary Target, MKLP-2

Paprotrain, also known as PAssenger PROteins TRAnsport INhibitor, is a small molecule that has been instrumental in elucidating the function of MKLP-2 (also referred to as KIF20A).[1][4] MKLP-2 is a microtubule-based motor protein with a crucial role during the final stages of mitosis, specifically cytokinesis.[2][3] Its expression is often low or absent in normal tissues but is found to be overexpressed in a variety of cancers, including pancreatic, bladder, breast, and lung cancer, making it a compelling target for anti-cancer therapies.[3] Paprotrain's high selectivity for MKLP-2 over other kinesins, including the closely related MKLP-1, allows for precise investigation into the MKLP-2 signaling axis.[1]

Mechanism of Action of Paprotrain

Paprotrain functions as a non-ATP-competitive inhibitor of MKLP-2. It specifically targets the ATPase activity of MKLP-2, which is essential for its motor function along microtubules.[5][6] By binding to a site distinct from the ATP-binding pocket, Paprotrain effectively halts the conformational changes required for MKLP-2 to transport its cargo. This inhibitory action is reversible.[1]

The MKLP-2 Signaling Pathway in Cytokinesis

A primary and well-defined role of MKLP-2 is the transport and localization of the Chromosome Passenger Complex (CPC) during cell division. The CPC, consisting of the core components Aurora B kinase, INCENP, Survivin, and Borealin, is a master regulator of mitosis and cytokinesis.[3]

During anaphase, the CPC must be relocated from the centromeres to the central spindle, which will become the cleavage furrow. MKLP-2 is directly responsible for this transport.[3] The inhibition of MKLP-2 by Paprotrain disrupts this critical translocation, leading to a failure of cytokinesis.

Cellular Consequences of Paprotrain-Mediated Inhibition

Treatment of cells with Paprotrain leads to a distinct and observable phenotype. The most prominent effect is the failure of cytokinesis, which results in the formation of binucleated or multinucleated cells.[1][2] This occurs because while nuclear division (mitosis) may complete, the final separation of the two daughter cells is aborted.

Specifically, the inhibition of MKLP-2 by Paprotrain causes the mislocalization of the CPC. Key components like Aurora B kinase and Survivin are not properly transported to the central spindle.[1] This mislocalization prevents the signaling cascade that is necessary to define the cleavage plane and drive the ingression of the cleavage furrow.

Quantitative Data

The inhibitory activity of Paprotrain on its primary target, MKLP-2, and a secondary off-target, DYRK1A, has been quantified.

| Target | Parameter | Value (μM) | Reference |

| MKLP-2 | IC50 (ATPase Activity) | 1.35 | [5][6] |

| MKLP-2 | Ki | 3.36 | [5][6] |

| DYRK1A | IC50 | 5.5 | [5][6] |

Experimental Protocols

In Vitro MKLP-2 ATPase Activity Assay

This protocol is designed to measure the effect of Paprotrain on the ATPase activity of recombinant MKLP-2.

Materials:

-

Recombinant human MKLP-2 protein

-

Microtubules (polymerized from tubulin)

-

ATP

-

Phosphate detection reagent (e.g., Malachite green)

-

Assay buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)

-

Paprotrain stock solution (in DMSO)

-

96-well microplate

Procedure:

-

Prepare a reaction mixture containing assay buffer, microtubules, and varying concentrations of Paprotrain (or DMSO as a vehicle control).

-

Add recombinant MKLP-2 to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.

-

Read the absorbance on a plate reader.

-

Calculate the percentage of inhibition for each Paprotrain concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Immunofluorescence Staining for CPC Localization

This protocol allows for the visualization of the effects of Paprotrain on the subcellular localization of CPC components.

Materials:

-

HeLa cells or other suitable cell line

-

Culture medium

-

Paprotrain

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies (e.g., anti-Aurora B, anti-Tubulin)

-

Fluorescently labeled secondary antibodies

-

DAPI (for nuclear staining)

-

Mounting medium

-

Microscope slides and coverslips

Procedure:

-

Culture cells on coverslips to an appropriate confluency.

-

Treat the cells with Paprotrain (e.g., 10-50 μM) or DMSO for a specified time (e.g., 24 hours).[1]

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with Triton X-100.

-

Block non-specific antibody binding with BSA.

-

Incubate with primary antibodies diluted in blocking buffer.

-

Wash with PBS.

-

Incubate with fluorescently labeled secondary antibodies and DAPI.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides.

-

Visualize the cells using a fluorescence microscope, capturing images of the localization of the target proteins and the cellular morphology.

Broader Implications and Future Directions

The discovery and characterization of Paprotrain have solidified MKLP-2 as a viable and promising target for cancer chemotherapy.[2][4] The overexpression of MKLP-2 in various tumors and its essential role in cell division suggest that its inhibition could selectively kill cancer cells.[3] Paprotrain and its more potent analogs serve as a foundation for the development of new anti-cancer agents.[2] Future research will likely focus on improving the potency and selectivity of these inhibitors and evaluating their efficacy in preclinical and clinical settings.

References

- 1. caymanchem.com [caymanchem.com]

- 2. New MKLP-2 inhibitors in the paprotrain series: Design, synthesis and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Paprotrain: Structure, Chemical Properties, and Biological Activity

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of Paprotrain, a selective inhibitor of the mitotic kinesin-like protein 2 (MKLP-2). This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of targeting the machinery of cell division.

Chemical and Physical Properties

Paprotrain, with the IUPAC name (Z)-2-(1H-indol-3-yl)-3-pyridin-3-ylprop-2-enenitrile, is a synthetic, cell-permeable small molecule.[1] Its core structure consists of a pyridine ring and an indole ring linked by an acrylonitrile group.[2] The chemical and physical properties of Paprotrain are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₁N₃ | [1] |

| Molecular Weight | 245.28 g/mol | [1] |

| CAS Number | 57046-73-8 | [1] |

| Appearance | Yellow powder/solid | [2] |

| Purity | >98% | [1] |

| Solubility | Soluble in DMSO to 5 mM | [1] |

| Storage Conditions | Store at -20°C, protected from light | [1] |

Biological Activity and Mechanism of Action

Paprotrain is a potent and selective inhibitor of Mitotic Kinesin-Like Protein 2 (MKLP-2), also known as KIF20A.[3] MKLP-2 is a plus-end directed motor protein that plays a crucial role in the final stages of cell division, specifically in cytokinesis.

Inhibition of MKLP-2 and Disruption of Cytokinesis

Paprotrain acts as a reversible, ATP-noncompetitive inhibitor of the MKLP-2 ATPase activity.[2] By binding to a site distinct from the ATP-binding pocket, it allosterically inhibits the motor function of MKLP-2. This inhibition prevents the proper localization of the Chromosomal Passenger Complex (CPC) to the central spindle during anaphase.[3] The CPC, which includes key proteins like Aurora B kinase, survivin, and INCENP, is essential for the successful completion of cytokinesis.[3]

The inhibition of MKLP-2 by Paprotrain leads to a failure of the CPC to relocate, resulting in defects in the formation of the midbody and ultimately causing cytokinesis failure.[2] This leads to the characteristic phenotype of binucleated or multinucleated cells.[2]

Figure 1. Paprotrain inhibits MKLP-2, disrupting CPC translocation and causing cytokinesis failure.

Kinase Selectivity Profile

Paprotrain has been shown to be highly selective for MKLP-2. A screening against a panel of other kinesins and kinases revealed minimal off-target activity at concentrations effective for MKLP-2 inhibition. The table below summarizes the known inhibitory concentrations (IC₅₀) of Paprotrain against various kinases.

| Target Kinase | IC₅₀ | Reference(s) |

| MKLP-2 (KIF20A) | 1.35 µM (basal ATPase activity) | [1] |

| DYRK1A | 5.5 µM | [1] |

| CDK5 | >10 µM | [1] |

| GSK3 | >10 µM | [1] |

| Aurora B | Indirectly affected (localization) | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Paprotrain.

Synthesis of Paprotrain

Paprotrain can be synthesized via a Knoevenagel condensation reaction between 3-pyridinecarboxaldehyde and indole-3-acetonitrile.[2]

Materials:

-

3-Pyridinecarboxaldehyde

-

Indole-3-acetonitrile

-

Piperidine (catalyst)

-

Ethanol (solvent)

Procedure:

-

Dissolve equimolar amounts of 3-pyridinecarboxaldehyde and indole-3-acetonitrile in absolute ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product, Paprotrain, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure Paprotrain.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Figure 2. Workflow for the synthesis of Paprotrain.

In Vitro MKLP-2 ATPase Activity Assay

This assay measures the ability of Paprotrain to inhibit the ATPase activity of MKLP-2. A common method is a malachite green-based colorimetric assay that detects the release of inorganic phosphate (Pi) from ATP hydrolysis.

Materials:

-

Recombinant human MKLP-2 protein

-

Microtubules (taxol-stabilized)

-

ATP

-

Assay buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

-

Paprotrain (dissolved in DMSO)

-

Malachite green reagent

Procedure:

-

Prepare a reaction mixture containing assay buffer, microtubules, and varying concentrations of Paprotrain (or DMSO as a vehicle control).

-

Add recombinant MKLP-2 to the reaction mixture and pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the malachite green reagent.

-

Incubate for 15-20 minutes at room temperature to allow color development.

-

Measure the absorbance at 620-650 nm using a microplate reader.

-

Calculate the percentage of inhibition for each Paprotrain concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assay for Cytokinesis Inhibition (Flow Cytometry)

This protocol describes how to assess the effect of Paprotrain on the cell cycle, specifically its ability to induce a G2/M arrest and the formation of polyploid cells due to cytokinesis failure.

Materials:

-

HeLa or other suitable cancer cell line

-

Cell culture medium and supplements

-

Paprotrain (dissolved in DMSO)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed HeLa cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Paprotrain (e.g., 1 µM to 50 µM) or DMSO for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells by flow cytometry.

-

Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle, as well as the percentage of polyploid cells (>4N DNA content), which is indicative of cytokinesis failure.

Figure 3. Experimental workflow for analyzing the effect of Paprotrain on the cell cycle.

Conclusion

Paprotrain is a valuable research tool for studying the intricate process of cytokinesis and the role of MKLP-2 in cell division. Its high selectivity and cell permeability make it a suitable probe for cellular assays. Further investigation into the therapeutic potential of Paprotrain and its analogs may lead to the development of novel anti-cancer agents that target the final stage of mitosis. This guide provides a foundational understanding of Paprotrain's properties and methodologies for its study, empowering researchers to explore its full potential in their scientific endeavors.

References

- 1. New MKLP-2 inhibitors in the paprotrain series: Design, synthesis and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Paprotrain on Cellular Processes and Gene Expression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paprotrain, a selective inhibitor of the mitotic kinesin-like protein 2 (MKLP-2/KIF20A), has emerged as a molecule of interest in cancer research. Its primary mechanism of action involves the disruption of cytokinesis, leading to cell cycle arrest and the formation of multinucleated cells. While its effects on cell division are well-documented, a comprehensive understanding of its impact on global gene expression remains an area of active investigation. This technical guide synthesizes the current knowledge on Paprotrain, detailing its mechanism of action, its effects on cellular phenotypes, and the signaling pathways in which its target, KIF20A, is implicated. While direct, quantitative transcriptomic data from Paprotrain-treated cells is not publicly available at this time, this document provides a foundational understanding for researchers in the field.

Introduction to Paprotrain and its Target: MKLP-2/KIF20A

Paprotrain is a cell-permeable small molecule that selectively inhibits the ATPase activity of MKLP-2, a member of the kinesin-6 family of motor proteins.[1] MKLP-2, also known as Kinesin Family Member 20A (KIF20A), plays a crucial role in the final stages of cell division, specifically in the process of cytokinesis.[2] Elevated expression of KIF20A has been observed in a variety of human cancers, including prostate, breast, and lung cancer, and is often correlated with poor prognosis.[2][3] This has positioned KIF20A as a promising target for anti-cancer drug development.

Mechanism of Action

Paprotrain acts as a potent and selective inhibitor of MKLP-2. The primary mode of inhibition is through the disruption of the ATPase activity of the KIF20A motor domain, which is essential for its function in microtubule-based transport during cytokinesis.

Biochemical Activity

The inhibitory activity of Paprotrain against MKLP-2 has been quantified in biochemical assays.

| Parameter | Value | Reference |

| IC50 (MKLP-2 ATPase activity) | 1.35 µM | [1] |

| Ki (MKLP-2) | 3.36 µM | [1] |

Table 1: Biochemical inhibitory constants of Paprotrain against MKLP-2.

Effect on Cellular Processes

Treatment of cells with Paprotrain leads to distinct and observable changes in cellular processes, primarily related to cell division.

Inhibition of Cytokinesis and Induction of Multinucleation

The most prominent effect of Paprotrain is the failure of cytokinesis, the process that physically separates two daughter cells after mitosis. This results in the formation of multinucleated cells.

Cell Cycle Arrest

Inhibition of KIF20A by Paprotrain has been shown to induce cell cycle arrest, particularly at the G2/M phase. This prevents cancer cells from completing cell division and proliferating.[2]

Effects on Cancer Cell Proliferation

Paprotrain has demonstrated the ability to inhibit the proliferation of various cancer cell lines, particularly those with high expression of KIF20A. For instance, it has been shown to effectively block the proliferation of castration-resistant prostate cancer (CRPC) cells.[3]

Signaling Pathways

While direct transcriptomic data for Paprotrain is unavailable, the known roles of its target, KIF20A, allow for the inference of implicated signaling pathways. KIF20A is involved in critical cell cycle regulation and proliferative signaling.

Caption: KIF20A in Cell Cycle and Proliferation.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are crucial for reproducibility and further investigation.

Cell Proliferation Assay

-

Objective: To determine the effect of Paprotrain on the growth of cancer cells.

-

Method:

-

Seed cancer cells (e.g., castration-resistant prostate cancer cell lines) in 96-well plates at a predetermined density.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of Paprotrain or vehicle control (e.g., DMSO).

-

Incubate for a specified period (e.g., 72 hours).

-

Assess cell viability using a standard method, such as the MTT or CellTiter-Glo assay.

-

Measure absorbance or luminescence and normalize to the vehicle control to determine the percentage of proliferation inhibition.

-

Cell Cycle Analysis

-

Objective: To investigate the effect of Paprotrain on cell cycle distribution.

-

Method:

-

Treat cancer cells with Paprotrain or vehicle control for a specific duration.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol and store at -20°C.

-

Wash the fixed cells with PBS and resuspend in a solution containing a DNA-staining dye (e.g., propidium iodide) and RNase A.

-

Incubate in the dark to allow for DNA staining.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Deconvolute the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

-

Caption: Workflow for Cellular Assays.

Paprotrain and Gene Expression: An Unexplored Frontier

A comprehensive analysis of how Paprotrain affects global gene expression through transcriptomic studies (e.g., RNA sequencing or microarray) is a critical next step in understanding its full mechanism of action. Currently, there is a lack of publicly available, quantitative data detailing the specific genes and pathways that are transcriptionally modulated by Paprotrain treatment. Such studies would be invaluable for:

-

Identifying novel downstream effectors: Uncovering genes whose expression is altered by Paprotrain could reveal previously unknown cellular processes affected by KIF20A inhibition.

-

Biomarker discovery: Identifying a gene expression signature associated with Paprotrain sensitivity could aid in patient stratification for potential clinical trials.

-

Understanding resistance mechanisms: Transcriptomic profiling of cells that develop resistance to Paprotrain could elucidate the molecular pathways that bypass the need for KIF20A.

Future Directions and Conclusion

Paprotrain is a valuable tool for studying the role of KIF20A in cell division and a promising lead compound for the development of novel anti-cancer therapeutics. While its effects on cytokinesis and cell proliferation are established, its impact on the transcriptome remains a significant knowledge gap. Future research, particularly high-throughput transcriptomic and proteomic analyses of Paprotrain-treated cells, is essential to fully elucidate its molecular mechanisms and to advance its potential clinical applications. This will provide the much-needed quantitative data to build a more complete picture of how this targeted inhibitor impacts cancer cell biology.

References

Methodological & Application

Application Notes and Protocols for Paprotrain

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Paprotrain, also known as Passenger Proteins Transport Inhibitor, is a potent and selective, cell-permeable inhibitor of the mitotic kinesin-like protein 2 (MKLP-2), also referred to as KIF20A.[1][2][3] As a member of the kinesin-6 family, MKLP-2 plays a crucial role in the process of cytokinesis, the final stage of cell division.[3][4][5] Specifically, MKLP-2 is involved in the transport of the chromosomal passenger complex (CPC), which includes key proteins like Aurora B kinase and survivin, to the spindle midzone during anaphase.[1][5]

The inhibitory action of Paprotrain on the ATPase activity of MKLP-2 leads to a failure of cytokinesis, resulting in the formation of binucleated cells.[1][3][4] This targeted disruption of cell division makes Paprotrain a valuable tool for studying the mechanics of mitosis and a potential therapeutic agent in oncology, as MKLP-2 is often overexpressed in various cancers.[3][5] Paprotrain is a reversible and ATP-uncompetitive inhibitor, demonstrating high selectivity for MKLP-2 over other kinesin superfamily members.[1][6]

Physicochemical and Inhibitory Properties

Paprotrain's utility in a laboratory setting is defined by its specific biochemical interactions and physical characteristics. The following tables summarize these key quantitative data points.

| Chemical Properties | |

| Formal Name | αZ-(3-pyridinylmethylene)-1H-indole-3-acetonitrile[1] |

| Alternate Names | MKLP-2 Inhibitor, Passenger Proteins Transport Inhibitor[1][2] |

| Molecular Formula | C₁₆H₁₁N₃[1][2][7] |

| Molecular Weight | 245.28 g/mol [2][7] |

| CAS Number | 57046-73-8[1][2][7] |

| Purity | ≥98%[2] |

| Inhibitory Activity | |

| Target | Mitotic kinesin-like protein 2 (MKLP-2 / KIF20A)[2][7][8] |

| IC₅₀ (MKLP-2 ATPase activity) | 1.35 µM[6][7][8] |

| Ki (uncompetitive with ATP) | 3.36 µM - 3.4 µM[1][7][8] |

| Ki (noncompetitive with microtubules) | 1.6 µM[1] |

| Secondary Target | DYRK1A (moderate inhibition)[7][8] |

| IC₅₀ (DYRK1A) | 5.5 µM[7][8] |

| Solubility Data | |

| DMSO | ~49 mg/mL (199.77 mM)[7] |

| DMF | ~30 mg/mL[1] |

| Ethanol | ~0.2 mg/mL[1] |

| DMSO:PBS (pH 7.2) (1:6) | ~0.1 mg/mL[1] |

Signaling Pathway and Mechanism of Action

Paprotrain exerts its effect by inhibiting the function of MKLP-2, a key motor protein in the final stages of cell division. The following diagram illustrates the targeted signaling pathway.

Caption: Paprotrain inhibits MKLP-2 ATPase activity, disrupting cytokinesis.

Experimental Protocols

Protocol 1: Preparation of Paprotrain Stock Solution

This protocol describes the preparation of a concentrated stock solution of Paprotrain for use in cell culture experiments.

Materials:

-

Paprotrain powder (≥98% purity)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Determine Required Concentration: Decide on the desired stock concentration (e.g., 10 mM).

-

Calculate Mass: Using the molecular weight of Paprotrain (245.28 g/mol ), calculate the mass required. For a 10 mM stock in 1 mL of DMSO:

-

Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 245.28 g/mol = 0.0024528 g = 2.45 mg

-

-

Dissolution: Aseptically weigh 2.45 mg of Paprotrain and add it to a sterile microcentrifuge tube.

-

Add Solvent: Add 1 mL of anhydrous DMSO to the tube.

-

Mix: Vortex the solution until the Paprotrain is completely dissolved. Gentle warming may be required.

-

Sterilization (Optional): If required, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term stability (≥ 4 years).[1]

Protocol 2: Induction of Binucleated Cells via MKLP-2 Inhibition

This protocol outlines a method to induce a binucleated phenotype in a cell line of interest by treating with Paprotrain.

Materials:

-

Adherent cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium

-

Paprotrain stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

-

Glass coverslips and microscope slides

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-60% confluency after 24 hours.

-

Treatment: After 24 hours, treat the cells with Paprotrain. A typical effective concentration range is 10-50 µM.[1] Prepare a serial dilution of the Paprotrain stock in complete medium. Include a DMSO-only vehicle control.

-

Incubation: Incubate the cells for a period equivalent to one to two cell cycles (e.g., 24-48 hours).

-

Fixation: After incubation, wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash twice with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Staining: Wash twice with PBS and stain with DAPI (or another nuclear stain) for 5 minutes.

-

Mounting: Wash three times with PBS, then mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Analysis: Visualize the cells using a fluorescence microscope. Count the percentage of binucleated cells in the Paprotrain-treated samples compared to the vehicle control.

Caption: Workflow for inducing and analyzing binucleated cells with Paprotrain.

Applications in Drug Development

The specific inhibition of MKLP-2 by Paprotrain makes it a valuable lead compound in cancer drug discovery.[3][4][5] Research has shown that more potent analogs of Paprotrain have been developed, demonstrating greater activity in various cancer cell lines.[3][4] Its mechanism of action, leading to cytokinesis failure, is a validated anti-cancer strategy. The overexpression of MKLP-2 in numerous tumor types suggests a potential therapeutic window, where cancer cells would be more sensitive to Paprotrain-induced cell cycle arrest than normal cells.[5] Further studies involving Paprotrain and its derivatives could focus on in vivo efficacy, pharmacokinetic profiling, and combination therapies with other anti-cancer agents.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. New MKLP-2 inhibitors in the paprotrain series: Design, synthesis and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Paprotrain | CAS 57046-73-8 | Tocris Bioscience [tocris.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

Standard Protocol for Paprotrain Administration In Vitro: Application Notes

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Expression, regulating mechanism and therapeutic target of KIF20A in multiple cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | New Auroras on the Roles of the Chromosomal Passenger Complex in Cytokinesis: Implications for Cancer Therapies [frontiersin.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. ptglab.com [ptglab.com]

Paprotrain: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paprotrain is a potent and selective, cell-permeable inhibitor of the mitotic kinesin-like protein 2 (MKLP-2), also known as KIF20A.[1][2][3] As a member of the kinesin-6 family, MKLP-2 plays a crucial role in the successful progression of cell division, specifically during cytokinesis.[2][3] Paprotrain functions as a reversible, non-ATP competitive inhibitor of MKLP-2's ATPase activity.[1] Its inhibitory action disrupts the localization of the chromosome passenger complex (CPC), which includes key proteins like Aurora B and survivin, from the centromeres to the central spindle during anaphase.[1][2] This interference with a critical step in mitosis leads to failures in cytokinesis, resulting in the formation of binucleated cells.[1][3]

Given its role in cell cycle regulation, Paprotrain is a valuable tool for studying the mechanisms of mitosis and cytokinesis. Furthermore, as MKLP-2 is often overexpressed in various cancers, including pancreatic, bladder, breast, and lung cancer, Paprotrain and its analogs are being investigated as potential anti-cancer therapeutic agents.[2]

Mechanism of Action

Paprotrain selectively targets the motor protein MKLP-2. It inhibits the basal and microtubule-stimulated ATPase activity of MKLP-2.[1] This inhibition is reversible and does not compete with ATP.[1] The primary downstream effect of MKLP-2 inhibition by Paprotrain is the failed relocation of the Chromosome Passenger Complex (CPC) to the spindle midzone during anaphase.[2] The CPC, comprising Aurora B, INCENP, survivin, and borealin, is essential for accurate chromosome segregation and cytokinesis.[2] Disruption of this process by Paprotrain leads to defects in the final stages of cell division.

In addition to its primary target, Paprotrain has been shown to exhibit moderate inhibitory activity against DYRK1A.[4][5] However, it shows high selectivity for MKLP-2 over other kinesin superfamily members, including the closely related MKLP-1.[1]

Data Presentation

Solubility Information

| Solvent | Maximum Concentration |

| DMSO | 49 mg/mL (199.77 mM) |

| DMF | 30 mg/mL |

| DMSO:PBS (pH 7.2) (1:6) | 0.1 mg/mL |

| Ethanol | 0.2 mg/mL |

Note: It is recommended to use fresh DMSO as moisture absorption can reduce solubility.[4]

Inhibitory Concentrations

| Target | IC50 / Ki |

| MKLP-2 | IC50: 1.35 µM (basal ATPase activity) |

| IC50: 0.83 µM (microtubule-stimulated) | |

| Ki: 3.36 µM / 3.4 µM | |

| DYRK1A | IC50: 5.5 µM |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Recommended Working Concentrations for Cell Culture

| Cell Type / Application | Recommended Concentration Range | Observed Effect |

| General Cell Culture | 10 - 50 µM | Induction of binucleated cells.[1] |

| Porcine Oocytes | Dose-dependent | Failure of nuclear maturation, arrest at early Metaphase I.[5] |

| LNCaP KIF20A Cells | Submicromolar | Inhibition of proliferation.[6] |

| CRPC 22Rv1 & C4-2B Cells | Submicromolar | Inhibition of proliferation.[6] |

Experimental Protocols

Preparation of Paprotrain Stock Solution

Materials:

-

Paprotrain powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Pipettes and sterile filter tips

Protocol:

-

Bring the Paprotrain powder and DMSO to room temperature.

-

Aseptically weigh the desired amount of Paprotrain powder.

-

In a sterile tube, add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). For a 10 mM stock solution, dissolve 2.45 mg of Paprotrain in 1 mL of DMSO.

-

Vortex the solution until the Paprotrain is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C, protected from light. For long-term storage (up to 6 months), -80°C is recommended.[5]

Cell Treatment with Paprotrain

Materials:

-

Cells of interest plated in appropriate culture vessels (e.g., 6-well plates, 96-well plates)

-

Complete cell culture medium

-

Paprotrain stock solution

-

Pipettes and sterile filter tips

Protocol:

-

Culture cells to the desired confluency.

-

Prepare the final working concentrations of Paprotrain by diluting the stock solution in complete cell culture medium. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.

-

Remove the existing medium from the cells.

-

Add the medium containing the desired concentration of Paprotrain to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest Paprotrain concentration).

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Proceed with downstream analysis, such as cell viability assays, cell cycle analysis, or immunofluorescence.

Cell Cycle Analysis by Flow Cytometry

Materials:

-

Paprotrain-treated and control cells

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol, ice-cold

-

RNase A

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

After treatment with Paprotrain, harvest the cells by trypsinization.

-

Collect the cells by centrifugation and wash once with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at 4°C for at least 30 minutes.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI/RNase A staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer. Expect an increase in the G2/M population and potentially a sub-G1 peak indicative of apoptosis at higher concentrations or longer incubation times.

Visualizations

Caption: Mechanism of action of Paprotrain.

Caption: General experimental workflow for Paprotrain in cell culture.

References

- 1. caymanchem.com [caymanchem.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. New MKLP-2 inhibitors in the paprotrain series: Design, synthesis and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

Application of Paprotrain in CRISPR-Cas9 Experiments: A Review of Current Findings

Initial Assessment: A comprehensive review of scientific literature and available data reveals no direct established application of Paprotrain in CRISPR-Cas9 gene-editing experiments. Current research primarily identifies Paprotrain as a selective, cell-permeable inhibitor of the mitotic kinesin-like protein 2 (MKLP-2), a key protein involved in the process of cytokinesis, the final stage of cell division.[1][2][3][4] Its mechanism of action is centered on inhibiting the ATPase activity of MKLP-2, leading to failures in cell division and the formation of binucleated cells.[2][4]

The primary applications of Paprotrain, as documented in the existing literature, are in the fields of cancer research and cell cycle studies, where it is used to investigate the effects of inhibiting cytokinesis.[3][4] There is no current evidence to suggest its use as a tool to enhance the efficiency or specificity of CRISPR-Cas9-mediated gene editing.

While there are no specific protocols or data for the use of Paprotrain with CRISPR-Cas9, the following sections provide a general overview of Paprotrain's known biological functions and standard CRISPR-Cas9 protocols. This information is provided for contextual understanding, should researchers wish to explore hypothetical applications or conduct novel research in this area.

Understanding Paprotrain's Mechanism of Action

Paprotrain's primary molecular target is the kinesin MKLP-2. Kinesins are a class of motor proteins that play crucial roles in various cellular processes, including intracellular transport and cell division. MKLP-2 is specifically involved in the formation and function of the central spindle during cytokinesis.

The signaling pathway affected by Paprotrain is therefore directly related to the cell cycle machinery. By inhibiting MKLP-2, Paprotrain disrupts the final stages of mitosis, preventing the successful separation of daughter cells.

Standard CRISPR-Cas9 Experimental Workflow

For researchers interested in the general application of CRISPR-Cas9 for gene editing, a typical workflow is outlined below. This protocol is not specific to the use of Paprotrain but represents a standard approach for gene knockout in a mammalian cell line.

Hypothetical Considerations for Future Research

While no data currently exists, one could speculate on potential, unproven interactions between Paprotrain and the CRISPR-Cas9 system. For instance, cell cycle synchronization can sometimes influence the efficiency of gene editing, particularly for homology-directed repair (HDR), which is more active during the S and G2 phases of the cell cycle. Given Paprotrain's role in mitosis, it could theoretically be investigated for its potential to synchronize cell populations. However, this remains a purely speculative area requiring empirical validation.

Conclusion

References

Application Note: Utilizing Paprotrain for In-Cell Protein-Protein Interaction Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The study of protein-protein interactions (PPIs) is fundamental to understanding cellular signaling, disease mechanisms, and for the development of novel therapeutics. Paprotrain is a novel engineered enzyme designed for proximity-dependent labeling of interacting proteins directly within living cells. This system offers a robust and efficient method for identifying both stable and transient protein interactions in their native cellular environment. The Paprotrain enzyme, when fused to a protein of interest (the "bait"), generates a highly reactive, yet short-lived, molecular tag from an exogenously supplied substrate. This tag covalently labels proteins in close proximity (typically within a 10-15 nm radius), which are then captured and identified via mass spectrometry. This application note provides a detailed protocol for using the Paprotrain system to identify interaction partners of a target protein and demonstrates its utility in mapping a cellular signaling pathway.

Experimental Protocols

Generation of Paprotrain Fusion Constructs

A detailed protocol for creating the expression vector for the Paprotrain-bait fusion protein is outlined below.

| Step | Procedure | Details |

| 1 | Vector Selection | Choose a suitable mammalian expression vector with a strong promoter (e.g., CMV, EF1a). The vector should contain a multiple cloning site (MCS) for insertion of the gene of interest. |

| 2 | PCR Amplification | Amplify the coding sequence of the bait protein and the Paprotrain enzyme using PCR. Design primers to include appropriate restriction sites for cloning into the expression vector. It is common to fuse Paprotrain to either the N- or C-terminus of the bait protein. A flexible linker (e.g., GGGGSx3) is recommended between the bait and Paprotrain. |

| 3 | Restriction Digest | Digest both the PCR products and the expression vector with the selected restriction enzymes. |

| 4 | Ligation | Ligate the digested bait and Paprotrain fragments into the digested vector using T4 DNA ligase. |

| 5 | Transformation | Transform the ligation product into competent E. coli for plasmid amplification. |

| 6 | Verification | Verify the final construct by Sanger sequencing to ensure the fusion is in-frame and free of mutations. |

Paprotrain Proximity Labeling in Mammalian Cells

This protocol describes the steps for expressing the Paprotrain fusion protein in cells and performing the proximity labeling.

| Step | Procedure | Details |

| 1 | Cell Culture | Plate mammalian cells (e.g., HEK293T) on 10 cm dishes and grow to 70-80% confluency. |

| 2 | Transfection | Transfect the cells with the Paprotrain-bait fusion construct or a negative control (e.g., Paprotrain-GFP) using a suitable transfection reagent. |

| 3 | Expression | Allow the fusion protein to express for 18-24 hours post-transfection. |

| 4 | Labeling | Add the Paprotrain substrate to the cell culture medium at a final concentration of 50 µM. Incubate for the desired labeling time (e.g., 1 hour). |

| 5 | Quenching | Quench the labeling reaction by washing the cells twice with ice-cold PBS containing 10 mM sodium ascorbate. |

| 6 | Cell Lysis | Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. |

Enrichment and Preparation for Mass Spectrometry

Following labeling, the tagged proteins are enriched and prepared for identification.

| Step | Procedure | Details |

| 1 | Protein Quantification | Determine the protein concentration of the cell lysates using a BCA assay. |

| 2 | Affinity Purification | Incubate the lysate (1-2 mg of total protein) with streptavidin-coated magnetic beads to capture the biotin-tagged proteins. Incubate for 2 hours at 4°C with gentle rotation. |

| 3 | Washing | Wash the beads extensively to remove non-specifically bound proteins. Perform sequential washes with RIPA buffer, 1M KCl, 0.1M Na2CO3, and 2M urea in 10 mM Tris-HCl. |

| 4 | On-Bead Digestion | Resuspend the beads in a digestion buffer containing a reducing agent (DTT) and an alkylating agent (iodoacetamide). Digest the captured proteins overnight at 37°C with trypsin. |

| 5 | Peptide Cleanup | Collect the supernatant containing the digested peptides and clean them up using C18 spin columns. |

| 6 | LC-MS/MS Analysis | Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). |

Data Presentation

The following table represents example data from a Paprotrain experiment designed to identify interaction partners of the kinase "Kinase-X". The data shows the spectral counts for proteins identified by mass spectrometry in the Kinase-X-Paprotrain sample versus a negative control (GFP-Paprotrain).

| Protein ID | Gene Name | Spectral Count (Kinase-X-Paprotrain) | Spectral Count (GFP-Paprotrain Control) | Fold Change | Biological Function |

| P04637 | SRC | 152 | 3 | 50.7 | Proto-oncogene tyrosine-protein kinase |

| Q13155 | PIK3R1 | 128 | 5 | 25.6 | Phosphoinositide-3-kinase regulatory subunit |

| P62993 | GRB2 | 115 | 2 | 57.5 | Growth factor receptor-bound protein 2 |

| P42345 | SHC1 | 98 | 4 | 24.5 | SHC-transforming protein 1 |

| P27361 | STAT3 | 85 | 1 | 85.0 | Signal transducer and activator of transcription 3 |

| Q06609 | FAK1 | 76 | 6 | 12.7 | Focal adhesion kinase 1 |

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the key steps in a Paprotrain-based protein-protein interaction experiment, from cell culture to data analysis.

Paprotrain as a biomarker in [specific disease]

Paprotrain: A Hypothetical Biomarker

Following a comprehensive search, it has been determined that "Paprotrain" is a hypothetical protein. There is currently no scientific literature or data available regarding this protein, its biological function, or its potential role as a biomarker in any disease.

Therefore, the creation of detailed Application Notes and Protocols, as requested, is not feasible at this time. The scientific community has not yet identified or characterized a protein named "Paprotrain."

For researchers, scientists, and drug development professionals interested in biomarker discovery and application, it is recommended to focus on established and validated biomarkers for specific diseases. When investigating novel biomarkers, the initial steps involve:

-

Discovery and Identification: Utilizing proteomic techniques to identify proteins that are differentially expressed in disease states compared to healthy controls.

-

Characterization: Determining the biological function of the candidate protein and its role in the pathophysiology of the disease.

-

Assay Development: Creating reliable and reproducible methods for detecting and quantifying the protein in biological samples.

-

Clinical Validation: Conducting studies to evaluate the biomarker's performance in terms of sensitivity, specificity, and predictive value in relevant patient populations.

We encourage the user to verify the name of the protein of interest and the specific disease context. Upon providing a valid protein and disease, a detailed report can be generated.

Application Notes and Protocols for Immunohistochemical Detection of MKLP-2, the Target of Paprotrain

Introduction

Paprotrain is a cell-permeable small molecule that functions as a potent and selective inhibitor of the mitotic kinesin-like protein 2 (MKLP-2), also known as KIF20A.[1][2][3][4] It does not act on other kinesins, including the closely related MKLP-1.[2] By inhibiting the ATPase activity of MKLP-2, Paprotrain disrupts crucial mitotic processes.[1][4] Specifically, it impairs the relocation of the chromosomal passenger complex (CPC), which includes Aurora B kinase and survivin, from centromeres to the central spindle during anaphase.[2][5] This disruption leads to failures in cytokinesis, resulting in binucleated cells.[2][3] Given its role in cell division, MKLP-2 is a potential therapeutic target in oncology, and Paprotrain serves as a key research tool for studying its function.

These application notes provide a detailed immunohistochemistry (IHC) protocol for the detection of the protein MKLP-2 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. As Paprotrain is a small molecule inhibitor, it cannot be directly detected using IHC. Instead, this protocol enables researchers to visualize the expression and subcellular localization of its target, MKLP-2, providing insights into the biological context of Paprotrain's activity.

Experimental Protocols

A standard immunohistochemistry protocol involves several key stages: sample preparation (fixation and embedding), antigen retrieval, blocking, antibody incubation, and signal detection.[6] The following is a representative protocol for the detection of MKLP-2 in FFPE tissues. Optimization of specific parameters such as antibody concentrations and incubation times may be necessary depending on the tissue type and specific antibodies used.[7][8]

1. Deparaffinization and Rehydration

This step is essential to remove the paraffin wax from the tissue sections and rehydrate them for subsequent aqueous-based incubations.[7][9]

| Step | Reagent | Incubation Time |

| 1 | Xylene | 2 x 10 minutes |

| 2 | 100% Ethanol | 2 x 10 minutes |

| 3 | 95% Ethanol | 5 minutes |

| 4 | 70% Ethanol | 5 minutes |

| 5 | 50% Ethanol | 5 minutes |

| 6 | Deionized Water | 5 minutes |

2. Antigen Retrieval

Formalin fixation creates protein cross-links that can mask antigenic epitopes.[10][11][12] Antigen retrieval methods are employed to break these cross-links and expose the epitopes for antibody binding.[10][11][12] Heat-Induced Epitope Retrieval (HIER) is a commonly used method.[10][12][13]

| Method | Buffer | Heating Conditions |

| HIER | 10 mM Sodium Citrate, pH 6.0 | Microwave at 95°C for 10-20 minutes, or pressure cooker for 3-5 minutes.[10][13][14] |

| 1 mM EDTA, pH 8.0 | Microwave at 95°C for 10-20 minutes. For many antibodies, EDTA buffer can be more effective.[13] |

3. Blocking and Antibody Incubation

Blocking steps are crucial for minimizing non-specific background staining.[6] This can be caused by endogenous enzymes or non-specific antibody binding.[6][15]

| Step | Reagent | Incubation Time & Temperature | Purpose |

| Peroxidase Block | 3% Hydrogen Peroxide in Methanol | 10-15 minutes at Room Temperature | Quenches endogenous peroxidase activity.[14][15] |

| Protein Block | 5% Normal Goat Serum in PBS | 1 hour at Room Temperature | Blocks non-specific antibody binding sites.[16] |

| Primary Antibody | Anti-MKLP-2 Antibody (diluted in blocking buffer) | 1-2 hours at Room Temperature or Overnight at 4°C | Binds specifically to the MKLP-2 antigen. |

| Secondary Antibody | Biotinylated Goat Anti-Rabbit/Mouse IgG | 30-60 minutes at Room Temperature | Binds to the primary antibody. |

4. Detection and Visualization

A variety of detection systems can be used to visualize the antigen-antibody complex.[17][18] A common method involves the use of an avidin-biotin complex (ABC) system with a chromogenic substrate like 3,3'-Diaminobenzidine (DAB).[17]

| Step | Reagent | Incubation Time & Temperature |

| Enzyme Conjugate | Streptavidin-HRP | 30 minutes at Room Temperature |

| Chromogen | DAB Substrate | 1-10 minutes (monitor for color development) |

| Counterstain | Hematoxylin | 1-2 minutes |

| Dehydration & Mounting | Graded Ethanols and Xylene | As per standard protocols[19] |

Diagrams

Experimental Workflow

Caption: A flowchart of the immunohistochemistry (IHC) protocol for MKLP-2 detection.

MKLP-2 Signaling Pathway in Cytokinesis

Caption: The role of MKLP-2 in cytokinesis and its inhibition by Paprotrain.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. bitesizebio.com [bitesizebio.com]

- 7. ptglab.com [ptglab.com]

- 8. Immunohistochemistry Troubleshooting Guide: R&D Systems [rndsystems.com]

- 9. bosterbio.com [bosterbio.com]

- 10. IHC antigen retrieval protocol | Abcam [abcam.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. IHC Antigen Retrieval | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]

- 13. bosterbio.com [bosterbio.com]

- 14. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 15. bma.ch [bma.ch]

- 16. mit.edu [mit.edu]

- 17. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]

- 18. Detection Systems in Immunohistochemistry - National Diagnostics [nationaldiagnostics.com]

- 19. youtube.com [youtube.com]

Application Notes and Protocols for Western Blot Analysis of MKLP-2 (KIF20A) Expression Following Paprotrain Treatment

Introduction

Paprotrain is a cell-permeable small molecule that acts as a potent and selective inhibitor of the mitotic kinesin-like protein 2 (MKLP-2), also known as Kinesin Family Member 20A (KIF20A).[1][2] MKLP-2 is a plus-end directed motor protein that plays a crucial role in the final stage of cell division, specifically in cytokinesis.[3][4] It is essential for the transport and localization of the Chromosome Passenger Complex (CPC), which includes key proteins like Aurora B kinase, to the spindle midzone during anaphase.[3] The correct localization of the CPC is vital for the formation of the cleavage furrow and the successful separation of daughter cells.

Dysregulation and overexpression of MKLP-2 have been implicated in various types of cancer, including pancreatic, bladder, breast, and lung cancer, making it an attractive target for anti-cancer drug development.[3] Paprotrain inhibits the ATPase activity of MKLP-2, leading to defects in cytokinesis, cell cycle arrest at the G2/M phase, and ultimately, mitotic cell death in cancer cells.[2][5]

These application notes provide a detailed protocol for the analysis of MKLP-2 protein expression in cell lysates using Western blotting. This technique is fundamental for researchers studying the effects of Paprotrain on its target protein and for professionals in drug development validating the mechanism of action of potential anti-cancer compounds.

Principle of Western Blotting

Western blotting is a widely used technique in molecular biology to detect specific proteins in a sample of tissue homogenate or cell extract. The method involves separating proteins by size using polyacrylamide gel electrophoresis (PAGE), transferring the size-separated proteins to a solid support membrane (typically nitrocellulose or PVDF), and then probing the membrane with an antibody specific to the protein of interest. The bound antibody is then detected, usually via a secondary antibody conjugated to an enzyme that catalyzes a chemiluminescent reaction, allowing for visualization and quantification of the target protein.

Quantitative Data Presentation

The following table provides an illustrative example of quantitative data obtained from a Western blot experiment designed to measure the effect of Paprotrain treatment on MKLP-2 expression in a cancer cell line. The data is presented as the relative band intensity of MKLP-2 normalized to a loading control (e.g., β-actin or GAPDH).

| Treatment Condition | Paprotrain Concentration (µM) | Treatment Duration (hours) | Relative MKLP-2 Expression (Normalized to Loading Control) |

| Vehicle Control (DMSO) | 0 | 24 | 1.00 |

| Paprotrain | 1 | 24 | 0.98 |

| Paprotrain | 5 | 24 | 0.95 |

| Paprotrain | 10 | 24 | 0.92 |

| Vehicle Control (DMSO) | 0 | 48 | 1.00 |

| Paprotrain | 1 | 48 | 0.85 |

| Paprotrain | 5 | 48 | 0.65 |

| Paprotrain | 10 | 48 | 0.40 |

Note: This data is for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and the specific antibodies used.

Experimental Protocols

I. Cell Culture and Treatment with Paprotrain

-

Cell Seeding: Plate the cancer cell line of interest (e.g., HeLa, MCF-7) in appropriate culture dishes at a density that will result in 70-80% confluency at the time of harvesting.

-

Cell Culture: Culture the cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO₂.

-

Paprotrain Treatment:

-

Prepare a stock solution of Paprotrain in dimethyl sulfoxide (DMSO).[1]

-

On the day of the experiment, dilute the Paprotrain stock solution to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM) in fresh cell culture medium.

-

Prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest concentration of Paprotrain.

-

Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of Paprotrain or the vehicle control.

-

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).

II. Preparation of Cell Lysates

-

Washing: After the treatment period, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis:

-

Aspirate the PBS completely.

-

Add an appropriate volume of ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors to each dish.

-

Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

-

Homogenization:

-

Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

-

Sonicate the lysate briefly on ice to shear the genomic DNA and reduce viscosity.

-

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-chilled microcentrifuge tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit, such as the bicinchoninic acid (BCA) assay.

III. SDS-PAGE and Western Blotting

-

Sample Preparation:

-

Based on the protein concentration, take an equal amount of protein from each sample (e.g., 20-30 µg).

-

Add Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) to each protein sample.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

-

Gel Electrophoresis:

-

Load the denatured protein samples and a pre-stained protein ladder into the wells of a polyacrylamide gel (e.g., 4-12% gradient gel).

-

Run the gel in SDS-PAGE running buffer until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm the transfer efficiency by staining the membrane with Ponceau S.

-

-

Blocking:

-

Primary Antibody Incubation:

-

Dilute the primary antibody against MKLP-2 (KIF20A) in the blocking buffer at the manufacturer's recommended dilution.

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[6]

-

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove any unbound primary antibody.

-

Secondary Antibody Incubation:

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the host species of the primary antibody (e.g., anti-rabbit IgG-HRP). Dilute the secondary antibody in the blocking buffer.

-

Incubate for 1 hour at room temperature with gentle agitation.

-

-

Final Washes: Wash the membrane three times for 10 minutes each with TBST.

-

Detection:

-

Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

-

Incubate the membrane with the ECL reagent for a few minutes.

-

-

Signal Visualization and Quantification:

-

Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

-

Quantify the band intensities using image analysis software. Normalize the intensity of the MKLP-2 band to the intensity of a loading control band (e.g., β-actin or GAPDH) to account for any variations in protein loading.

-

Visualization of Experimental Workflow and Signaling Pathway

Caption: Workflow for Western Blot Analysis of MKLP-2.

Caption: Paprotrain's Mechanism of Action on MKLP-2 Pathway.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. New MKLP-2 inhibitors in the paprotrain series: Design, synthesis and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CST | Cell Signaling Technology [cellsignal.com]

- 7. sinobiological.com [sinobiological.com]

Troubleshooting & Optimization

Paprotrain Experimental Results: Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during experiments with Paprotrain.

General Information & FAQs

This section addresses common questions about the properties and handling of Paprotrain.

Q1: What is Paprotrain and what is its mechanism of action?

Paprotrain is a cell-permeable inhibitor of the kinesin MKLP-2 (Mitotic-Kinesin-Like Protein 2).[1][2][3] It functions by inhibiting the ATPase activity of MKLP-2, which is essential for cytokinesis.[1][2][3] This inhibition leads to a failure of cell division and results in binucleated cells.[3] Paprotrain has also been shown to have moderate inhibitory activity on DYRK1A.[1][2]

Q2: What are the key properties of Paprotrain?

The following table summarizes the key quantitative data for Paprotrain.

| Property | Value | Source |

| Target | Kinesin MKLP-2 (KIF20A) | [1][2][3] |

| IC50 (MKLP-2) | 1.35 µM | [1][2] |

| Ki (MKLP-2) | 3.36 µM | [1][2] |

| IC50 (DYRK1A) | 5.5 µM | [1][2] |

| Molecular Weight | 245.28 g/mol | [1] |

| Solubility (DMSO) | 49 mg/mL (199.77 mM) | [1] |

| Storage (Powder) | 3 years at -20°C | [1] |

| Storage (Stock Solution) | 1 year at -80°C | [1] |

Q3: How should I prepare and store Paprotrain stock solutions?

For optimal results, prepare stock solutions in fresh, moisture-free DMSO.[1] Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Store aliquots at -80°C for up to one year.[1]

Troubleshooting Cell-Based Assays

This section provides guidance on common problems observed in cell-based experiments using Paprotrain.

Q4: My cells are not showing the expected cytokinesis failure or binucleated phenotype. What could be the issue?

Several factors could contribute to this observation. Consider the following troubleshooting steps:

-

Incorrect Concentration: The effective concentration of Paprotrain can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.

-

Compound Degradation: Ensure that your Paprotrain stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1] It is recommended to use fresh aliquots for each experiment.

-

Cell Density: High cell density can sometimes mask the effects of a compound. Ensure you are plating cells at a consistent and appropriate density.

-

Incubation Time: The time required to observe a phenotype can vary. Time-lapse microscopy has shown that Paprotrain can cause polar body extrusion failure, which may be rescued after removing the compound.[2] Ensure your incubation time is sufficient to allow for cell cycle progression to mitosis.

Q5: I am observing high levels of cell death, which is confounding my analysis of cytokinesis. How can I address this?

While Paprotrain's primary effect is on cytokinesis, high concentrations or prolonged exposure can lead to off-target effects or mitotic catastrophe, resulting in cell death.

-

Lower the Concentration: Use the lowest effective concentration that induces the desired phenotype without causing widespread cell death.

-

Reduce Exposure Time: A shorter incubation period may be sufficient to observe the effects on cytokinesis without triggering apoptosis.

-

Check for Off-Target Effects: Paprotrain has moderate activity against DYRK1A (IC50 = 5.5 µM).[1][2] If your experimental system is sensitive to DYRK1A inhibition, this could contribute to toxicity.

Troubleshooting Enzyme Inhibition Assays

This section addresses potential issues with in vitro ATPase activity assays.

Q6: The IC50 value I'm obtaining for Paprotrain is significantly different from the published value of 1.35 µM.

Discrepancies in IC50 values can arise from several experimental variables.

-

Assay Buffer Composition: The pH and components of your assay buffer can influence enzyme activity and inhibitor binding. Ensure your buffer conditions are optimal for MKLP-2.

-

Enzyme Purity and Concentration: The purity and concentration of your recombinant MKLP-2 can affect the results. Use a highly purified and well-characterized enzyme preparation.

-

Substrate Concentration: The concentration of ATP can impact the apparent IC50 value, especially for ATP-competitive inhibitors. While Paprotrain is reported to be ATP-uncompetitive, it is crucial to maintain a consistent ATP concentration across experiments.[4]

-

Incorrect Wavelength Reading: Ensure your plate reader is set to the correct wavelength for detecting the product of your ATPase assay.[5]

Q7: I am observing a high background signal in my no-enzyme control wells.

A high background signal can interfere with accurate measurement of enzyme inhibition.

-

Reagent Contamination: Check for contamination in your buffers or reagents, particularly ATP contamination in your substrate solution.

-

Buffer Interference: Some buffer components can interfere with the assay chemistry.[6][7] Prepare standards in the same buffer as your samples to account for matrix effects.[6]

-

Old Reagents: Ensure your assay reagents, especially the detection reagents, have not expired and have been stored correctly.[6]

Key Experimental Protocols

Protocol 1: Cell Viability Assay (MTT-based)

This protocol outlines a general procedure for assessing the effect of Paprotrain on cell viability.

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Paprotrain in cell culture medium. Replace the existing medium with the Paprotrain-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.

-

Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Protocol 2: MKLP-2 ATPase Activity Assay (Malachite Green-based)

This protocol provides a framework for measuring the in vitro inhibitory effect of Paprotrain on MKLP-2.

-

Reagent Preparation: Prepare assay buffer, recombinant MKLP-2 enzyme, ATP substrate solution, and a range of Paprotrain dilutions.

-

Reaction Setup: In a 96-well plate, add the assay buffer, Paprotrain dilution (or vehicle control), and recombinant MKLP-2 enzyme to each well.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the ATP substrate solution to each well.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a fixed period (e.g., 30-60 minutes).

-

Reaction Termination & Detection: Stop the reaction and detect the released inorganic phosphate (Pi) by adding a Malachite Green reagent. This reagent forms a colored complex with Pi.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm) after a brief color development period.

-

Data Analysis: Construct a standard curve using a phosphate standard. Calculate the percentage of inhibition for each Paprotrain concentration relative to the vehicle control and determine the IC50 value.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. New MKLP-2 inhibitors in the paprotrain series: Design, synthesis and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. docs.abcam.com [docs.abcam.com]

- 6. go.zageno.com [go.zageno.com]

- 7. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]

Paprotrain Solubility: Technical Support Center

Welcome to the technical support center for Paprotrain. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges related to Paprotrain solubility during your research and development workflows.

Frequently Asked Questions (FAQs)

Q1: What is the isoelectric point (pI) of recombinant Paprotrain, and why is it important for solubility?

The theoretical isoelectric point (pI) of recombinant Paprotrain is approximately 6.8. The pI is the pH at which the protein has a net neutral charge. At or near this pH, protein-protein electrostatic attractions can increase, leading to aggregation and precipitation. Therefore, it is crucial to maintain the buffer pH at least 1-2 units away from the pI to enhance solubility.

Q2: I am observing significant precipitation of Paprotrain after purification. What are the initial steps I should take?

Precipitation after purification is a common issue. Here are a few initial troubleshooting steps:

-

Confirm Buffer pH: Ensure your storage buffer pH is not close to Paprotrain's pI of 6.8. For Paprotrain, a buffer with a pH of 8.0 or higher is recommended.

-

Assess Protein Concentration: High protein concentrations can lead to aggregation. Try diluting the protein stock to a lower concentration (e.g., < 1 mg/mL) and visually inspect for precipitation.

-

Perform a Quick Temperature Stability Check: Paprotrain may be sensitive to temperature fluctuations. Assess its solubility at different temperatures (e.g., 4°C, room temperature) to determine optimal storage conditions.

Q3: Can the choice of expression system affect Paprotrain's solubility?

Yes, the expression system can significantly impact the solubility of recombinant Paprotrain. Expression in E. coli can sometimes lead to the formation of insoluble inclusion bodies, especially with high expression levels. If you are facing persistent solubility issues, consider re-cloning into an expression system that promotes proper folding, such as a mammalian or insect cell line.

Troubleshooting Guide: Improving Paprotrain Solubility

This guide provides systematic approaches to address common solubility problems encountered with Paprotrain.

Issue 1: Paprotrain is found in inclusion bodies after bacterial expression.

Cause: High-level expression in E. coli can overwhelm the cellular machinery for proper protein folding, leading to the formation of insoluble aggregates known as inclusion bodies.

Solution:

-

Optimize Expression Conditions: Lowering the induction temperature (e.g., to 18-25°C) and reducing the inducer concentration (e.g., IPTG) can slow down protein synthesis, allowing more time for proper folding.

-

Refolding from Inclusion Bodies: If optimizing expression is not sufficient, Paprotrain can be purified from inclusion bodies and refolded. This involves solubilizing the inclusion bodies with strong denaturants (e.g., urea or guanidinium chloride) followed by a refolding step. A detailed protocol is provided below.

Issue 2: Purified Paprotrain precipitates out of solution during storage or after freeze-thaw cycles.

Cause: The buffer composition may not be optimal for maintaining Paprotrain's stability, or the protein may be sensitive to the physical stress of freezing and thawing.

Solution:

-

Buffer Optimization: Perform a buffer screen to identify the optimal conditions for Paprotrain solubility. This involves testing various pH levels, salt concentrations, and the addition of stabilizing excipients.

-

Incorporate Cryoprotectants: For long-term storage at -80°C, add cryoprotectants such as glycerol (10-25% v/v) or sucrose to the storage buffer to minimize damage from ice crystal formation.

Experimental Protocols

Protocol 1: Refolding of Paprotrain from Inclusion Bodies

-

Inclusion Body Solubilization:

-

Resuspend the purified inclusion bodies in a solubilization buffer containing a strong denaturant.

-

Solubilization Buffer Example: 20 mM Tris-HCl pH 8.0, 8 M Urea, 10 mM DTT.

-

Stir gently for 1-2 hours at room temperature.

-

-

Refolding by Rapid Dilution:

-

Prepare a refolding buffer. The optimal refolding buffer composition should be determined empirically.

-

Refolding Buffer Example: 50 mM Tris-HCl pH 8.5, 500 mM L-Arginine, 1 mM GSH, 0.1 mM GSSG.

-

Add the solubilized Paprotrain dropwise into the refolding buffer with gentle stirring. The final protein concentration should be low (e.g., 0.05-0.1 mg/mL) to favor intramolecular folding over intermolecular aggregation.

-

Incubate at 4°C for 12-24 hours.

-

-

Dialysis and Concentration:

-

Dialyze the refolded protein against a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to remove the denaturant and refolding additives.

-

Concentrate the protein to the desired concentration using an appropriate ultrafiltration device.

-

Quantitative Data Summary

The following table summarizes the results of a buffer screen experiment aimed at optimizing Paprotrain solubility.

| Buffer Condition | pH | Additive | Paprotrain Solubility (mg/mL) | % Recovery after Freeze-Thaw |

| A | 6.5 | None | 0.2 | 35% |

| B | 7.5 | None | 1.5 | 60% |